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molecular formula C9H7BrO3 B1334621 5-bromo-2,3-dihydrobenzofuran-7-carboxylic Acid CAS No. 41177-72-4

5-bromo-2,3-dihydrobenzofuran-7-carboxylic Acid

Cat. No. B1334621
M. Wt: 243.05 g/mol
InChI Key: LEBMKAXASFPSFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04888353

Procedure details

To an ice-cooled acetic acid solution (5 ml) of 2,3-dihydrobenzo[b]furan-7-carboxylic acid (15a) (0.33 g, 2.0 mmol) there was added iron (8 mg, 0.14 mmol) and bromine (0.32 g, 2.0 mmol) in 1 ml of acetic acid. The mixture was stirred at room temperature for 18 hours and then poured into water (20 ml). After cooling in the freezer for 11/2 hours the product was collected on a filter, and recrystallized from ethyl acetate to give 0.24 g (50.3%) of 15b as a white crystalline solid, mp 228°-229° C.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.33 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0.32 g
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
Name
Quantity
8 mg
Type
catalyst
Reaction Step Three
Name
Yield
50.3%

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH2:4][C:3]2[CH:6]=[CH:7][CH:8]=[C:9]([C:10]([OH:12])=[O:11])[C:2]1=2.[Br:13]Br.O>C(O)(=O)C.[Fe]>[Br:13][C:7]1[CH:8]=[C:9]([C:10]([OH:12])=[O:11])[C:2]2[O:1][CH2:5][CH2:4][C:3]=2[CH:6]=1

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.33 g
Type
reactant
Smiles
O1C2=C(CC1)C=CC=C2C(=O)O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0.32 g
Type
reactant
Smiles
BrBr
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
8 mg
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling in the freezer for 11/2 hours the product
Duration
2 h
CUSTOM
Type
CUSTOM
Details
was collected on a filter
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=CC2=C(OCC2)C(=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.24 g
YIELD: PERCENTYIELD 50.3%
YIELD: CALCULATEDPERCENTYIELD 49.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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